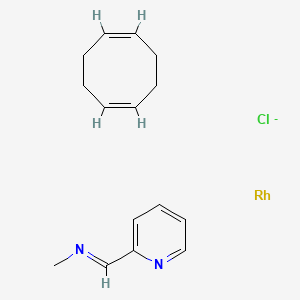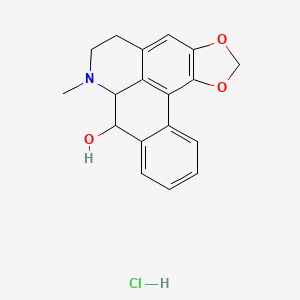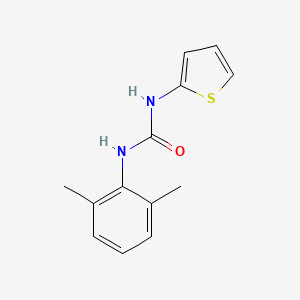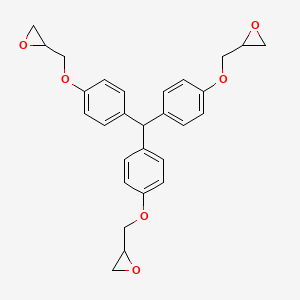
Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I is a fluorescent dye widely used in scientific experiments. Its unique properties make it useful in a variety of applications, including biological imaging, sensing, and detection.
Métodos De Preparación
The synthesis of Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I involves several steps. The primary synthetic route includes the reaction of cyclooctadiene with 2-pyridinalmethylimine in the presence of a rhodium catalyst. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where one of its ligands is replaced by another ligand under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to slightly elevated temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical reactions to monitor reaction progress and detect specific analytes.
Biology: Employed in biological imaging to visualize cellular structures and processes due to its fluorescent properties.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of sensors and detection systems for environmental monitoring and quality control.
Mecanismo De Acción
The mechanism by which Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I exerts its effects involves its interaction with specific molecular targets. In biological systems, it binds to cellular components, allowing for visualization under fluorescent microscopy. Its antineoplastic action in cancer treatment is thought to involve the inhibition of tumor growth and metastasis through mechanisms that are not solely cytotoxic but may also involve modulation of the immune response .
Comparación Con Compuestos Similares
Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I can be compared with other similar compounds such as:
Cyclooctadiene-(2-pyridinalisopropylimine)rhodamine I: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
Cyclooctadiene-(2-pyridinalethylimine)rhodamine I: Another variant with different substituents, affecting its fluorescent properties and applications.
The uniqueness of this compound lies in its specific combination of ligands and rhodium center, which confer distinct fluorescent properties and biological activities .
Propiedades
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;N-methyl-1-pyridin-2-ylmethanimine;rhodium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.C7H8N2.ClH.Rh/c1-2-4-6-8-7-5-3-1;1-8-6-7-4-2-3-5-9-7;;/h1-2,7-8H,3-6H2;2-6H,1H3;1H;/p-1/b2-1-,8-7-;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYNOTAEXIGBRR-PHFPKPIQSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=CC1=CC=CC=N1.C1CC=CCCC=C1.[Cl-].[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=CC1=CC=CC=N1.C1/C=C\CC/C=C\C1.[Cl-].[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN2Rh- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98716-29-1 |
Source


|
| Record name | Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098716291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(diethylamino)ethyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1231709.png)

![3-chloro-N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B1231711.png)

![3,4-dihydro-2H-quinolin-1-yl-[5-(4-methoxyphenyl)-3-isoxazolyl]methanone](/img/structure/B1231714.png)


![2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-1-purinyl]acetic acid methyl ester](/img/structure/B1231721.png)
![N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-N-(2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B1231725.png)

![1-[3-(Dimethylamino)propyl]-3-ethylurea](/img/structure/B1231729.png)

